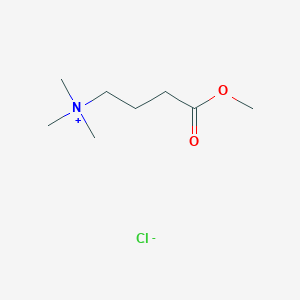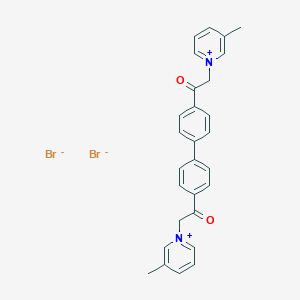
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a rare earth metal complex that is synthesized using a specific method. In
Mécanisme D'action
The mechanism of action of Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and nucleic acids, thereby altering their structure and function. This interaction can lead to changes in cellular processes and ultimately affect physiological functions.
Effets Biochimiques Et Physiologiques
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- has been shown to have various biochemical and physiological effects. In MRI, it acts as a contrast agent and enhances the signal intensity of tissues. In nuclear medicine, it is used as a radiopharmaceutical and helps in the diagnosis and treatment of various diseases. In organic synthesis, it acts as a catalyst and facilitates chemical reactions. In optoelectronic devices, it exhibits luminescence and can be used in the development of new technologies.
Avantages Et Limitations Des Expériences En Laboratoire
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- has several advantages for lab experiments. It is stable, easy to synthesize, and has unique properties that make it suitable for various applications. However, it also has some limitations, such as its high cost, toxicity, and limited availability.
Orientations Futures
There are several future directions for Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- research. One area of interest is the development of new MRI contrast agents that are more efficient and have fewer side effects. Another area of research is the use of this compound in the development of new drugs and therapies for various diseases. Additionally, there is a growing interest in the use of rare earth metals in sustainable energy technologies, and Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- could play a role in this area of research.
Conclusion:
In conclusion, Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- is a unique chemical compound that has various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While there is still much to learn about this compound, it has the potential to make significant contributions to various fields of research.
Méthodes De Synthèse
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- is synthesized by reacting ytterbium(III) chloride with ethylenediaminetetraacetic acid (EDTA) in the presence of a base. The reaction results in the formation of a stable complex that can be isolated and purified using various techniques such as column chromatography, recrystallization, and distillation.
Applications De Recherche Scientifique
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- has been used in various scientific research applications such as magnetic resonance imaging (MRI), nuclear medicine, and as a contrast agent in medical imaging. It has also been used as a catalyst in organic synthesis and as a luminescent material in optoelectronic devices.
Propriétés
Numéro CAS |
14947-76-3 |
|---|---|
Nom du produit |
Ytterbate(1-), ((ethylenedinitrilo)tetraacetato)- |
Formule moléculaire |
C10H12N2O8Yb- |
Poids moléculaire |
461.26 g/mol |
Nom IUPAC |
2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;ytterbium(3+) |
InChI |
InChI=1S/C10H16N2O8.Yb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |
Clé InChI |
ONRQWUHSXJFDHC-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Yb+3] |
SMILES canonique |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Yb+3] |
Autres numéros CAS |
14947-76-3 |
Synonymes |
YTTERBIUM-EDTA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



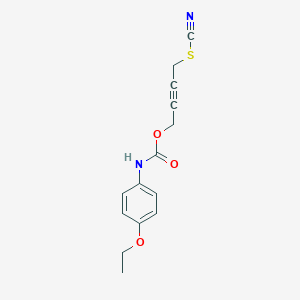
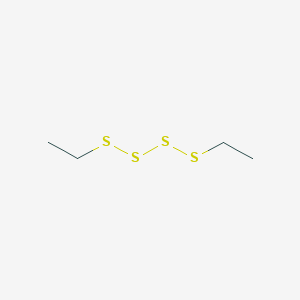
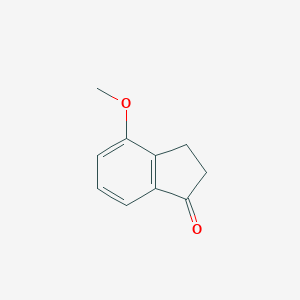
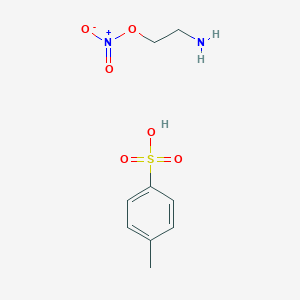

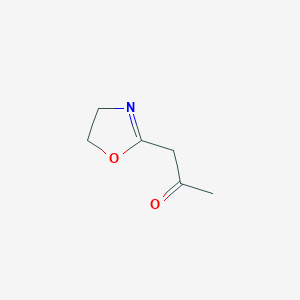
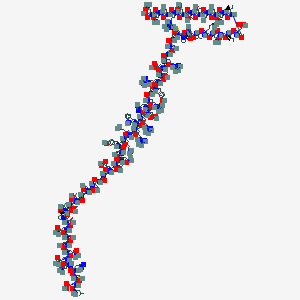
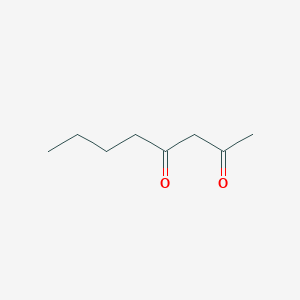
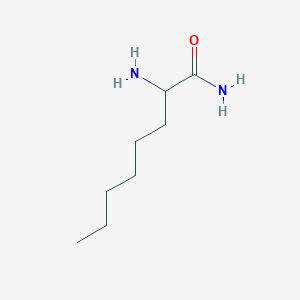

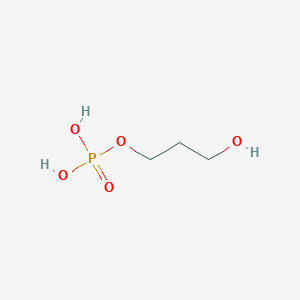
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
